molecular formula C11H8N4O3 B8660996 6-hydroxymethyl-3-(1H-tetrazol-5-yl)-chromen-4-one CAS No. 61776-55-4

6-hydroxymethyl-3-(1H-tetrazol-5-yl)-chromen-4-one

Cat. No.: B8660996
CAS No.: 61776-55-4
M. Wt: 244.21 g/mol
InChI Key: VODASSNIMISTRB-UHFFFAOYSA-N
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Description

6-hydroxymethyl-3-(1H-tetrazol-5-yl)-chromen-4-one is a heterocyclic compound that features a chromenone core with a hydroxymethyl group at the 6-position and a tetrazole ring at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxymethyl-3-(1H-tetrazol-5-yl)-chromen-4-one typically involves the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced by reacting the chromenone core with formaldehyde under basic conditions.

    Formation of the Tetrazole Ring: The tetrazole ring can be formed by reacting the hydroxymethyl-chromenone intermediate with sodium azide and ammonium chloride in a suitable solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-hydroxymethyl-3-(1H-tetrazol-5-yl)-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The chromenone core can be reduced to a chromanol derivative using reducing agents such as sodium borohydride.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the tetrazole nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium azide in DMF, ammonium chloride in DMF.

Major Products Formed

    Oxidation: 6-formyl-3-(1H-tetrazol-5-yl)-chromen-4-one, 6-carboxyl-3-(1H-tetrazol-5-yl)-chromen-4-one.

    Reduction: 6-hydroxymethyl-3-(1H-tetrazol-5-yl)-chromanol.

    Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

6-hydroxymethyl-3-(1H-tetrazol-5-yl)-chromen-4-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. The presence of the tetrazole ring and chromenone core makes it a versatile scaffold for drug design.

    Materials Science: The compound can be used in the development of organic semiconductors and light-emitting materials due to its conjugated system and electron-donating groups.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.

Mechanism of Action

The mechanism of action of 6-hydroxymethyl-3-(1H-tetrazol-5-yl)-chromen-4-one depends on its specific application:

    Antimicrobial Activity: The compound may inhibit bacterial cell wall synthesis or interfere with nucleic acid metabolism.

    Anticancer Activity: It may induce apoptosis in cancer cells by activating caspase pathways or inhibiting specific kinases involved in cell proliferation.

    Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines or block the activation of inflammatory signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6-hydroxymethyl-3-(1H-tetrazol-5-yl)-chromen-2-one: Similar structure but with the tetrazole ring at the 2-position.

    6-hydroxymethyl-3-(1H-tetrazol-5-yl)-chromen-4-ol: Similar structure but with a hydroxyl group at the 4-position instead of a ketone.

    6-hydroxymethyl-3-(1H-tetrazol-5-yl)-chromen-4-carboxylic acid: Similar structure but with a carboxyl group at the 4-position.

Uniqueness

6-hydroxymethyl-3-(1H-tetrazol-5-yl)-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable compound for exploring new chemical reactivities and biological activities.

Properties

CAS No.

61776-55-4

Molecular Formula

C11H8N4O3

Molecular Weight

244.21 g/mol

IUPAC Name

6-(hydroxymethyl)-3-(2H-tetrazol-5-yl)chromen-4-one

InChI

InChI=1S/C11H8N4O3/c16-4-6-1-2-9-7(3-6)10(17)8(5-18-9)11-12-14-15-13-11/h1-3,5,16H,4H2,(H,12,13,14,15)

InChI Key

VODASSNIMISTRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CO)C(=O)C(=CO2)C3=NNN=N3

Origin of Product

United States

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